4-Phenylbutyl pyrazolidine-1-carboxylate
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Overview
Description
4-Phenylbutyl pyrazolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazolidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutyl pyrazolidine-1-carboxylate typically involves the reaction of 4-phenylbutylamine with pyrazolidine-1-carboxylic acid. The reaction is usually carried out under mild conditions using a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutyl pyrazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazolidinones
Reduction: Amines
Substitution: Various substituted pyrazolidines
Scientific Research Applications
4-Phenylbutyl pyrazolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Phenylbutyl pyrazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolidinones: These compounds share a similar core structure but differ in their functional groups.
Pyrazoles: Another class of nitrogen-containing heterocycles with different chemical properties and biological activities.
Isoxazolidines: Compounds with a similar ring structure but containing an oxygen atom instead of a nitrogen atom.
Uniqueness
4-Phenylbutyl pyrazolidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
648958-33-2 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-phenylbutyl pyrazolidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c17-14(16-11-6-10-15-16)18-12-5-4-9-13-7-2-1-3-8-13/h1-3,7-8,15H,4-6,9-12H2 |
InChI Key |
LQYPSFYFLHOTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNN(C1)C(=O)OCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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